N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

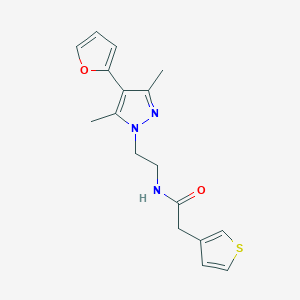

The compound N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide features a pyrazole core substituted with furan and methyl groups, linked via an ethyl bridge to a thiophene-containing acetamide moiety. This structure combines heterocyclic motifs (pyrazole, furan, thiophene) known for diverse biological and material applications.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-12-17(15-4-3-8-22-15)13(2)20(19-12)7-6-18-16(21)10-14-5-9-23-11-14/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNWCAMRLGLTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=CSC=C2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound with potential biological significance. This compound features a combination of furan and pyrazole rings, which are known for their diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2S. The structure includes:

- A furan ring , which contributes to its reactivity and interaction with biological targets.

- A pyrazole ring , often associated with anti-inflammatory and anticancer activities.

- A thiophene moiety , which may enhance the compound's biological activity through electron donation.

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene group may further enhance this activity by increasing membrane permeability or interfering with bacterial metabolism.

Anti-inflammatory Effects

Several studies have reported that compounds similar to this compound possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be particularly beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated in various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cellular proliferation.

- Receptor Binding : It can bind to receptors that modulate cellular responses, potentially altering signaling cascades.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against E. coli with an MIC value of 32 µg/mL. |

| Study 2 | Showed significant reduction in TNF-alpha levels in a murine model of inflammation. |

| Study 3 | Reported a 50% inhibition rate on MCF-7 cell proliferation at a concentration of 10 µM after 48 hours. |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among the target compound and analogs:

Hydrogen Bonding and Crystallography

- The target compound’s acetamide group may form R₂²(8) hydrogen-bonded dimers, as seen in , influencing crystal packing and solubility.

- Thiophene’s sulfur atom could engage in weaker C–H···S interactions compared to stronger N–H···N or O–H···O bonds in analogs .

- SHELX programs (e.g., SHELXL) are widely used for refining such structures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide?

- Methodology : Utilize carbodiimide-mediated coupling (e.g., EDC·HCl) to conjugate the pyrazole-ethylamine intermediate with thiophene acetic acid derivatives. This approach is validated in analogous acetamide syntheses where dichlorophenylacetic acid was coupled with aminothiazole or antipyrine derivatives using triethylamine as a base . Optimize reaction conditions (e.g., solvent, temperature) via Design of Experiments (DoE) to enhance yield and purity, as demonstrated in flow-chemistry protocols for complex heterocycles .

Q. How can structural characterization of this compound be systematically performed?

- Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FTIR) with X-ray crystallography for unambiguous confirmation. For crystallography, grow single crystals via slow evaporation of methanol/acetone mixtures, as applied to structurally related acetamides . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are critical for quality control, as emphasized in studies of pyrazole-thiophene hybrids .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial, anti-inflammatory, or antiparasitic activity using in vitro models. For example, assess anti-exudative effects in rat models (e.g., carrageenan-induced edema) using dose-response studies (10–50 mg/kg), as reported for furan-triazole acetamides . Use standardized protocols for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) to prioritize lead compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the furan and thiophene substituents influence its reactivity?

- Methodology : Perform density functional theory (DFT) calculations to map electron distribution and identify reactive sites (e.g., nucleophilic thiophene sulfur). Validate computational predictions via experimental derivatization (e.g., halogenation or oxidation of thiophene). Compare reactivity with analogs lacking furan or pyrazole groups, as done for pyrazol-4-yl acetamides .

Q. What strategies resolve contradictions in biological activity data across related analogs?

- Methodology : Conduct meta-analyses of structure-activity relationship (SAR) data. For example, correlate substituent polarity (logP) with antimicrobial efficacy using regression models. Address discrepancies by standardizing assay conditions (e.g., pH, solvent) and validating results across multiple labs, as highlighted in studies of pyrazole-thiazole hybrids .

Q. How can its coordination chemistry with metal ions be exploited for catalytic or therapeutic applications?

- Methodology : Synthesize metal complexes (e.g., Cu²⁺, Zn²⁺) and characterize via UV-Vis, cyclic voltammetry, and X-ray crystallography. Test catalytic activity in oxidation reactions (e.g., Swern oxidation) or antimicrobial synergy, inspired by benzylpenicillin-like amide-metal interactions .

Q. What computational tools predict its pharmacokinetic properties and metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.